molecular formula C17H20F3N5O3 B5176682 1-(2-morpholin-4-ylethyl)-N-[[2-(trifluoromethoxy)phenyl]methyl]triazole-4-carboxamide

1-(2-morpholin-4-ylethyl)-N-[[2-(trifluoromethoxy)phenyl]methyl]triazole-4-carboxamide

Cat. No.: B5176682
M. Wt: 399.4 g/mol
InChI Key: HZMWYDVPBZDHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Morpholin-4-ylethyl)-N-[[2-(trifluoromethoxy)phenyl]methyl]triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-morpholin-4-ylethyl)-N-[[2-(trifluoromethoxy)phenyl]methyl]triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the trifluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and advanced purification techniques to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Morpholin-4-ylethyl)-N-[[2-(trifluoromethoxy)phenyl]methyl]triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

1-(2-Morpholin-4-ylethyl)-N-[[2-(trifluoromethoxy)phenyl]methyl]triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2-morpholin-4-ylethyl)-N-[[2-(trifluoromethoxy)phenyl]methyl]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Morpholin-4-ylethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    1-(2-Morpholin-4-ylethyl)-N-[[2-(methoxy)phenyl]methyl]triazole-4-carboxamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-N-[[2-(trifluoromethoxy)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N5O3/c18-17(19,20)28-15-4-2-1-3-13(15)11-21-16(26)14-12-25(23-22-14)6-5-24-7-9-27-10-8-24/h1-4,12H,5-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMWYDVPBZDHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(N=N2)C(=O)NCC3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.